molecular formula C7H11ClF2O2S B2522798 (2,2-Difluorocyclohexyl)methanesulfonyl chloride CAS No. 1784380-35-3

(2,2-Difluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B2522798
CAS No.: 1784380-35-3
M. Wt: 232.67
InChI Key: UXNSGUYHCFUCJM-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)methanesulfonyl chloride , also known as mesyl chloride , is an organosulfur compound with the chemical formula CH₃SO₂Cl . It is a colorless liquid that dissolves in polar organic solvents but reacts readily with water, alcohols, and many amines .

Scientific Research Applications

Molecular Structure Analysis

Methanesulfonyl chloride derivatives have been extensively studied for their molecular structure. The molecular structure of methane sulfonyl chloride, for instance, was investigated through electron diffraction, revealing detailed geometrical parameters including bond lengths and angles, contributing to understanding the structural characteristics of such compounds (Hargittai & Hargittai, 1973).

Material Science Applications

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, showcasing the electrochemical properties of vanadium pentoxide (V2O5) films prepared by the sol–gel route in this electrolyte. This highlights its potential application as a cathode material for sodium insertion, demonstrating the versatility of methanesulfonyl chloride in creating advanced materials for energy storage technologies (Su, Winnick, & Kohl, 2001).

Synthetic Chemistry

Methanesulfonyl chloride plays a crucial role in synthetic chemistry, facilitating various chemical reactions. For example, it has been used in the synthesis of sulfonamides by reacting with aromatic/heterocyclic sulfonamides, illustrating its application in creating compounds with potential as topical intraocular pressure-lowering agents (Scozzafava et al., 2000). Additionally, its reduction properties and the resulting intermediates have been explored for their role in cis-trans isomerization of mono-unsaturated fatty acids, shedding light on its utility in organic synthesis and mechanistic chemistry (Tamba et al., 2007).

Conformations and Self-Association Studies

The structure and self-association of derivatives such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been studied, providing insights into the behavior of these compounds in solution and the role of hydrogen bonding in their molecular interactions (Sterkhova, Moskalik, & Shainyan, 2014).

N-Arylation Processes

The application of methanesulfonyl chloride in the mild Pd-catalyzed N-arylation of methanesulfonamide highlights its importance in avoiding potentially genotoxic reagents and byproducts, showcasing its significance in the synthesis of pharmaceutical compounds (Rosen et al., 2011).

Future Directions

For more detailed information, you can refer to the MSDS provided by Enamine . Additionally, scientific literature and peer-reviewed papers may offer deeper insights into its properties and applications.

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-3-1-2-4-7(6,9)10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNSGUYHCFUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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